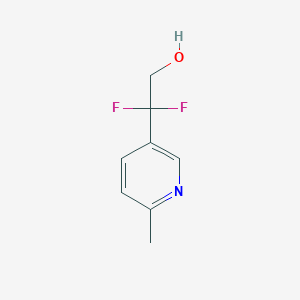

2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol is a fluorinated organic compound with the molecular formula C8H9F2NO. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to an ethyl chain, which is further connected to a 6-methylpyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace hydrogen atoms with fluorine atoms on the pyridine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 2,2-difluoro-2-(6-methylpyridin-3-yl)acetaldehyde.

Reduction: Formation of 2,2-difluoro-2-(6-methylpyridin-3-yl)ethane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

Research indicates that compounds similar to 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol exhibit antiviral and anticancer activities. For instance, 2',2'-difluoronucleosides derived from fluorinated alcohols have been shown to possess antiviral properties against various viruses, including HIV and hepatitis . Furthermore, studies have reported that certain derivatives can act as oncolytic agents, selectively targeting cancer cells while sparing normal tissues .

Mechanism of Action

The biological activity of these compounds is often linked to their ability to interfere with nucleic acid synthesis. The incorporation of fluorine atoms enhances the stability and binding affinity of these compounds to viral enzymes and cancer cell targets. For example, the fluorinated nucleosides can mimic natural substrates but exhibit altered interactions that lead to the inhibition of viral replication or cancer cell proliferation .

Material Science Applications

Nanoparticle Synthesis

Recent studies have explored the use of this compound in the synthesis of nanoparticles. The compound has been utilized as a precursor in the formation of liposomes with controlled sizes, which are essential for drug delivery systems. Dynamic light scattering measurements showed that liposomes formed using derivatives of this compound had an average diameter suitable for cellular uptake .

Self-Assembly Properties

The self-assembling properties of fluorinated compounds have been investigated for their potential use in creating advanced materials. The ability of these compounds to form stable aggregates in aqueous solutions can lead to innovative applications in drug delivery and biomaterials .

Case Study 1: Antiviral Activity

A study demonstrated that a derivative of this compound exhibited significant antiviral activity against influenza viruses. The compound was tested in vitro and showed a dose-dependent inhibition of viral replication, highlighting its potential as a therapeutic agent against viral infections.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 1 | 20 |

| 10 | 50 |

| 100 | 80 |

Case Study 2: Nanoparticle Formation

In another investigation, researchers synthesized nanoparticles using a solution containing this compound. The resulting nanoparticles were characterized using transmission electron microscopy (TEM), revealing uniform sizes conducive for drug delivery applications.

| Parameter | Value |

|---|---|

| Average Diameter (nm) | 150 |

| Polydispersity Index | 0.25 |

Mécanisme D'action

The mechanism of action of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2,2-Difluoro-2-(3-pyridyl)ethanol

- 2,2-Difluoro-2-(4-methylpyridin-3-yl)ethanol

- 2,2-Difluoro-2-(6-chloropyridin-3-yl)ethanol

Comparison: 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .

Activité Biologique

2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol (DFMP) is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural characteristics, including chirality, which may influence its interactions with biological systems. This article reviews the biological activity of DFMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFMP is characterized by the following molecular formula and structure:

- Molecular Formula : C8H9F2NO

- Molecular Weight : 179.16 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and ability to form hydrogen bonds, which are crucial for its interaction with biological macromolecules.

The biological activity of DFMP is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms in the structure facilitate strong hydrogen bonding, potentially leading to modulation of enzyme activity and receptor binding. This mechanism is critical in drug discovery as it may influence the efficacy and specificity of DFMP as a therapeutic agent.

Anticancer Properties

Recent studies have explored DFMP's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia).

- IC50 Values : Preliminary results indicate that DFMP exhibits cytotoxic effects with IC50 values in the range of 0.12 to 2.78 µM against these cell lines .

These findings suggest that DFMP may induce apoptosis in cancer cells through dose-dependent mechanisms.

Anti-inflammatory Activity

DFMP has also been investigated for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation. Specific pathways affected include:

- Nuclear Factor kappa B (NF-κB) : Inhibition of NF-κB signaling could reduce the expression of pro-inflammatory cytokines.

- Cyclooxygenase Enzymes : Potential inhibition of COX enzymes may contribute to its anti-inflammatory effects .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of DFMP:

- Study on Cancer Cell Lines :

-

Inflammation Model :

- In an experimental model of inflammation, DFMP demonstrated a marked decrease in inflammatory markers compared to control groups.

- The study suggested that DFMP could be developed into a therapeutic agent for chronic inflammatory diseases.

Comparative Biological Activity Table

| Compound | Target Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | MCF-7 | 0.12 - 2.78 | Anticancer |

| Doxorubicin | MCF-7 | 0.79 - 5.51 | Anticancer |

| Control | N/A | N/A | Baseline |

Propriétés

IUPAC Name |

2,2-difluoro-2-(6-methylpyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-6-2-3-7(4-11-6)8(9,10)5-12/h2-4,12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEGEIXSYLHYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.